

# In-Depth Technical Guide: OP-145 for Chronic Middle Ear Infections

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Chronic middle ear infections, specifically chronic suppurative otitis media (CSOM), present a significant therapeutic challenge due to the persistence of bacterial biofilms and the rise of antibiotic-resistant strains. **OP-145** is a novel synthetic antimicrobial peptide that has emerged as a promising topical treatment for this condition. This guide provides a comprehensive technical overview of **OP-145**, including its mechanism of action, preclinical data, and clinical trial findings, with a focus on quantitative data and detailed experimental methodologies.

**OP-145**, also known as P60.4Ac, is a 24-amino acid peptide (IGKEFKRIVERIKRFLRELVRPLR) derived from the human cathelicidin antimicrobial peptide LL-37. It has been specifically designed to enhance antimicrobial efficacy while modulating the inflammatory response, a key factor in the pathophysiology of CSOM.

#### **Mechanism of Action**

**OP-145** exerts its therapeutic effect through a dual mechanism: direct antimicrobial and antibiofilm activity, and potent anti-inflammatory action by neutralizing bacterial toxins.

Antimicrobial Action: The peptide's cationic and amphipathic properties allow it to preferentially interact with and disrupt the negatively charged membranes of bacteria. This interaction leads to membrane permeabilization and subsequent bacterial cell death.



Anti-inflammatory Action: A crucial component of **OP-145**'s efficacy is its ability to bind to and neutralize bacterial cell wall components, namely lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria. By sequestering these potent inflammatory triggers, **OP-145** prevents their interaction with Toll-like receptor 4 (TLR4) on host immune cells. This blockade inhibits the downstream inflammatory cascade, reducing the production of pro-inflammatory cytokines and mitigating tissue damage within the middle ear.

### **Preclinical Data**

A substantial body of in vitro research has demonstrated the antimicrobial and anti-biofilm efficacy of **OP-145** against pathogens commonly implicated in chronic middle ear infections.

Table 1: In Vitro Antimicrobial and Anti-Biofilm Activity of OP-145 (P60.4Ac)



| Activity                    | Pathogen(s)                                                                      | Key Findings                                                                                                                                               | Reference |
|-----------------------------|----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Bactericidal Activity       | Methicillin-Resistant<br>Staphylococcus<br>aureus (MRSA)                         | A 0.1% (wt/wt) OP-<br>145 gel killed >99% of<br>viable planktonic<br>bacteria.                                                                             | [1][2]    |
| Clinically Isolated<br>MRSA | Significant antibacterial activity against 9 out of 10 clinical isolates.        |                                                                                                                                                            |           |
| Anti-Biofilm Activity       | MRSA                                                                             | A 0.1% (wt/wt) OP-<br>145 gel killed >85% of<br>biofilm-associated<br>bacteria on epidermal<br>models.                                                     | [1][2]    |
| MRSA                        | Significant decrease in MRSA counts within biofilms after 24 hours of treatment. |                                                                                                                                                            |           |
| LPS/LTA<br>Neutralization   | S. aureus (LTA) and<br>E. coli (LPS)                                             | OP-145 effectively binds to both LTA and peptidoglycan (PGN), inhibiting the production of IL-8 by whole blood cells in response to heat-killed S. aureus. |           |

### **Clinical Trial Data**

A pivotal Phase I/IIa clinical trial has evaluated the safety and efficacy of **OP-145** in adult patients with therapy-resistant CSOM.



Table 2: Summary of Phase I/IIa Clinical Trial of OP-145

for CSOM

| Parameter                 | Description                                                                                                                |  |
|---------------------------|----------------------------------------------------------------------------------------------------------------------------|--|
| Study Design              | Range-finding study (n=16) followed by a randomized, double-blind, placebo-controlled, multicenter Phase IIa study (n=34). |  |
| Patient Population        | Adults with therapy-resistant chronic suppurative otitis media without cholesteatoma.                                      |  |
| Intervention              | OP-145 ototopical drops (0.5 mg/ml) or placebo, administered twice daily for 2 weeks.                                      |  |
| Primary Efficacy Endpoint | Treatment success, defined by otoscopic scoring of the middle ear mucosa.                                                  |  |
| Primary Efficacy Result   | 47% treatment success in the OP-145 group versus 6% in the placebo group.                                                  |  |
| Safety and Tolerability   | OP-145 was found to be safe and well-tolerated, with a similar adverse event profile to placebo.                           |  |

# Experimental Protocols Protocol 1: In Vitro Bactericidal Activity Assay

- Bacterial Strains: Methicillin-resistant Staphylococcus aureus (MRSA) strains are cultured to mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth).
- Peptide Preparation: OP-145 is serially diluted to the desired concentrations in phosphatebuffered saline (PBS).
- Incubation: A standardized inoculum of bacteria (e.g., 1 x 10<sup>6</sup> CFU/ml) is incubated with the various concentrations of **OP-145** for a defined period (e.g., 2 hours) at 37°C.
- Quantification: The number of viable bacteria is determined by plating serial dilutions of the incubation mixture onto agar plates and counting the resulting colonies after overnight incubation. The percentage of killing is calculated relative to a peptide-free control.



# Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

- Biofilm Formation: A standardized suspension of bacteria (e.g., 1 x 10<sup>8</sup> CFU/ml) is added to the wells of a 96-well polystyrene plate and incubated for 24 hours at 37°C to allow for biofilm formation.
- Treatment: The planktonic bacteria are removed, and the established biofilms are washed with PBS. **OP-145** at various concentrations is then added to the wells and incubated for a further 24 hours.
- Staining: The wells are washed again to remove non-adherent bacteria. The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes.
- Quantification: The excess stain is washed away, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol), and the absorbance is measured using a plate reader at a wavelength of approximately 595 nm. The percentage of biofilm reduction is calculated relative to an untreated control.

#### **Protocol 3: Phase IIa Clinical Trial Protocol for CSOM**

- Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Inclusion Criteria: Adult patients with a diagnosis of CSOM, demonstrating resistance to conventional antibiotic therapy, and with a perforated tympanic membrane allowing for visual assessment of the middle ear mucosa.
- Randomization and Blinding: Patients are randomly assigned to receive either OP-145
  ototopical drops (0.5 mg/ml) or a matching placebo. Both patients and investigators are
  blinded to the treatment allocation.
- Treatment Regimen: Patients self-administer the assigned drops into the affected ear canal twice daily for a duration of 14 days.
- Efficacy Assessment: The primary outcome is the improvement of the middle ear mucosa, as assessed by otoscopic inspections performed by a blinded expert panel at baseline and at



follow-up visits (e.g., weeks 1, 2, 4, 8, and 12). A standardized scoring system is used to evaluate parameters such as inflammation, discharge, and granulation tissue.

 Safety Monitoring: Adverse events are recorded at each visit. Safety assessments include laboratory tests (hematology and peptide-specific antibodies), audiometry, and microbiological swabs of the middle ear.

#### **Visualizations**

### Diagram 1: Proposed Mechanism of Action of OP-145



Click to download full resolution via product page

Caption: Dual mechanism of **OP-145**: direct antimicrobial action and anti-inflammatory effects.

## Diagram 2: Experimental Workflow for In Vitro Biofilm Inhibition Assay





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Peptide P60.4Ac-Containing Creams and Gel for Eradication of Methicillin-Resistant Staphylococcus aureus from Cultured Skin and Airway Epithelial Surfaces -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: OP-145 for Chronic Middle Ear Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566390#op-145-for-chronic-middle-ear-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





